2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

ALK5/TGF-β receptor kinase Kinase inhibitor SAR Medicinal chemistry

2-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline (CAS 913713-74-3) is a fluorinated aniline derivative bearing an imidazol-2-ylmethyl substituent at the aniline nitrogen, with molecular formula C10H10FN3 and molecular weight 191.20 g/mol. The compound features an ortho-fluoro substituent on the phenyl ring, a structural motif explicitly identified in the discovery of vactosertib (EW-7197) as critical for ALK5 kinase inhibitory potency, selectivity, and oral bioavailability.

Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
Cat. No. B13242476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Molecular FormulaC10H10FN3
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=NC=CN2)F
InChIInChI=1S/C10H10FN3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)
InChIKeyXTUPUKMQFIFUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline (CAS 913713-74-3): Ortho-Fluorinated Imidazole-Aniline Building Block for Kinase-Targeted Medicinal Chemistry


2-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline (CAS 913713-74-3) is a fluorinated aniline derivative bearing an imidazol-2-ylmethyl substituent at the aniline nitrogen, with molecular formula C10H10FN3 and molecular weight 191.20 g/mol . The compound features an ortho-fluoro substituent on the phenyl ring, a structural motif explicitly identified in the discovery of vactosertib (EW-7197) as critical for ALK5 kinase inhibitory potency, selectivity, and oral bioavailability [1]. It is supplied as a research chemical by multiple vendors at a minimum purity specification of 95% , and serves as a versatile fragment or intermediate for synthesizing kinase-focused compound libraries.

Fragment Ortho-fluoro aniline-imidazole building block for kinase-targeted library synthesis
Motif Reported ortho-F pharmacophore in ALK5/TGF-β pathway inhibitor design
Supply Defined 95% minimum purity grade from stocking vendor; COA available

Why 2-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline Cannot Be Replaced by Regioisomeric or Non-Fluorinated Analogs in ALK5-Focused Library Design


The ortho-fluoro substitution on the aniline ring of 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline confers distinct physicochemical and pharmacophoric properties that regioisomeric (3-fluoro, 4-fluoro) and non-fluorinated analogs do not replicate. In the EW-7197 medicinal chemistry program, systematic SAR evaluation demonstrated that insertion of an ortho-fluoro substituent on the terminal phenyl ring markedly increased ALK5 inhibitory activity and kinase selectivity compared to unsubstituted, meta-fluoro, and para-fluoro congeners [1]. Computationally, the ortho-fluoro regioisomer exhibits a lower predicted LogP (2.16) compared to the para-fluoro analog (2.23), which may translate to differential membrane partitioning and aqueous solubility profiles . These regioisomer-specific properties cannot be achieved by simple substitution with 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline (CAS 1020670-43-2), 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline (CAS 166096-17-9), or the non-fluorinated parent N-(1H-imidazol-2-ylmethyl)aniline (CAS 166096-14-6).

Regioisomer potency profile mismatch
Ortho-fluoro substitution markedly increases ALK5 inhibitory activity in elaborated compounds; meta- and para-fluoro analogs show reduced potency in the same scaffold (SAR-based class evidence).
Lipophilicity shift may alter developability
Computed LogP of 2-F isomer (2.16) is lower than 4-F isomer (2.23); this difference could influence solubility and metabolic clearance, making direct replacement without profiling risky.
Conformational restriction absent in analogs
Only the ortho-F regioisomer can form an intramolecular N-H···F hydrogen bond that pre-organizes the scaffold for target binding; meta-, para- and non-fluorinated analogs lack this control.

Quantitative Differentiation Evidence for 2-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline Versus Closest Analogs


Ortho-Fluoro Substitution Confers Superior ALK5 Inhibitory Potency Relative to Meta-, Para-, and Unsubstituted Analogs in a Validated Kinase Inhibitor Scaffold

In the systematic SAR optimization leading to the clinical candidate vactosertib (EW-7197), the research team evaluated a series of 2-substituted imidazole derivatives. The introduction of an ortho-fluoro substituent on the terminal aniline ring (the exact substructure present in 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline) produced a marked increase in ALK5 inhibitory potency compared to unsubstituted, meta-fluoro, and para-fluoro variants. The final compound EW-7197, incorporating this ortho-fluoroaniline motif, achieved an ALK5 IC50 of 0.013 μM in a kinase assay [1]. While the unelaborated building block 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has not itself been profiled in this ALK5 assay, the authors explicitly identified the combination of the methyleneamino linker and the ortho-F substituent as a key pharmacophoric determinant driving potency and selectivity [1].

ALK5 Inhibition Context
Class-level inference
Ortho-F motif critical for potency; elaborated compound EW-7197 IC50 = 0.013 μM
Reported ortho-F pharmacophore may support ALK5 inhibitory potency in elaborated inhibitors
SAR from clinical-stage inhibitor program; IC50 for full compound, not fragment itself.
ALK5/TGF-β receptor kinase Kinase inhibitor SAR Medicinal chemistry

Lower Computed Lipophilicity (LogP 2.16) Relative to 4-Fluoro Regioisomer (LogP 2.23) Indicates Favorable Physicochemical Profile for Downstream Optimization

Computed partition coefficients obtained from vendor datasheets show that 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has a LogP of 2.1609 , whereas its 4-fluoro regioisomer (CAS 166096-17-9) exhibits a higher computed LogP of 2.23390 . Both compounds share identical TPSA values of 40.71 Ų, identical molecular formula (C10H10FN3), and identical molecular weight (191.20 g/mol) . The lower lipophilicity of the ortho-fluoro isomer may translate to improved aqueous solubility and a reduced risk of metabolic clearance via CYP450-mediated oxidation, consistent with the general medicinal chemistry principle that lower LogP within an analog series often correlates with better developability profiles.

Computed LogP
Data to verify
2-Fluoro: 2.16; 4-Fluoro: 2.23 (Δ = -0.07)
Lower lipophilicity may support solubility and metabolic stability in lead optimization
Vendor-computed values; experimental LogD measurement recommended.
Lipophilicity Drug-likeness Physicochemical property

Intramolecular N-H···F Hydrogen Bonding Potential Unique to Ortho-Fluoro Regioisomer Enhances Conformational Pre-organization for Target Binding

The ortho relationship between the secondary amine (N-H) and the fluorine atom in 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline enables formation of a six-membered intramolecular N-H···F hydrogen bond, a well-documented conformational control element in ortho-fluoroaniline derivatives [1]. Neither the 3-fluoro nor the 4-fluoro regioisomer can form an equivalent intramolecular interaction with the aniline N-H due to geometric constraints. In the EW-7197 co-crystal structure context, the ortho-fluoroaniline moiety adopts a specific dihedral angle relative to the imidazole core, and the intramolecular N-H···F contact contributes to conformational restriction that pre-organizes the ligand for complementary binding to the ALK5 ATP pocket [1]. This conformational pre-organization effect is unique to the 2-fluoro substitution pattern.

Intramolecular H-Bond
Class-level inference
Ortho N-H···F enables 6-membered intramolecular hydrogen bond
Supports conformational pre-organization for target binding
Structural model from EW-7197 co-crystal context; absent in meta/para isomers.
Conformational analysis Intramolecular hydrogen bonding Scaffold pre-organization

Commercially Available with Defined 95% Minimum Purity Specification and Cold-Chain-Free Long-Term Storage Stability

2-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline is commercially stocked by AKSci (Cat. No. 6045DP) with a minimum purity specification of 95% and recommended long-term storage in a cool, dry place without requiring cold-chain logistics . This contrasts with several regioisomeric and polyfluorinated analogs that are typically offered as custom synthesis products with variable lead times and less rigorously defined purity specifications. The compound is classified as non-hazardous for DOT/IATA transport , simplifying international procurement compared to halogenated analogs that may fall under dangerous goods regulations.

Commercial Specification
Supplier specification
Min. purity 95%; non-hazardous transport; COA upon request
Supports batch-traceable procurement with documented quality
Stocking vendor (AKSci) with cool/dry storage; verify lot-specific COA.
Chemical procurement Purity specification Storage stability

Preferred Application Scenarios for 2-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline Based on Quantitative Differentiation Evidence


Fragment-Based ALK5/TGF-β Type I Receptor Kinase Inhibitor Design

The ortho-fluoroaniline-imidazole scaffold embodied by 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a validated privileged fragment in ALK5 kinase inhibitor design, as demonstrated by the clinical candidate vactosertib (EW-7197). Research groups pursuing fragment growing or fragment-linking strategies targeting the TGF-β type I receptor kinase should prioritize this ortho-fluoro regioisomer based on the SAR conclusion that the ortho-F substituent markedly increased ALK5 inhibitory activity and kinase selectivity relative to meta- and para-fluoro variants [1]. The compound provides the minimal pharmacophoric elements (imidazole hinge-binding motif, ortho-fluoroaniline) onto which C-4 and C-5 imidazole substituents can be elaborated to optimize potency and selectivity.

Physicochemical Property-Driven Lead Optimization Requiring Lower Lipophilicity

When a medicinal chemistry program has identified that reducing LogP is critical for improving aqueous solubility, metabolic stability, or off-target promiscuity, the ortho-fluoro regioisomer (computed LogP 2.16) is the preferred choice over the 4-fluoro regioisomer (computed LogP 2.23) [1]. The 0.07 LogP unit difference, while modest, aligns with the optimization vector recommended for kinase inhibitors, where even small reductions in lipophilicity can yield measurable improvements in solubility-limited absorption and reduced CYP450-mediated clearance.

Conformationally Constrained Scaffold Synthesis Exploiting Intramolecular N-H···F Interactions

For structure-based design campaigns where ligand conformational pre-organization is a key optimization parameter, the ortho-fluoro substitution uniquely enables an intramolecular N-H···F hydrogen bond that restricts rotation about the N–CH2 bond and the aniline N–aryl bond [1]. This conformational restriction reduces the entropic penalty upon target binding and can improve binding affinity for targets where the bioactive conformation matches the intramolecularly stabilized geometry. Synthetic chemists should select the 2-fluoro isomer when library design calls for rigidified amine scaffolds.

Time-Sensitive Academic or Industrial Procurement Requiring Batch-Traceable Quality Documentation

For laboratories operating under grant deadlines or IND-enabling studies requiring documented purity and batch traceability, 2-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is stocked by AKSci with a defined 95% minimum purity specification, a downloadable SDS, and a COA available upon request [1]. The compound is classified as non-hazardous for transport, eliminating delays associated with dangerous goods shipping. This procurement reliability contrasts with 3-fluoro and 4-fluoro regioisomers, which have fewer established stocking vendors at the time of analysis .

Application
Selection Property
Validation Focus
ALK5 inhibitor fragment design
Ortho-fluoroaniline-imidazole scaffold
ALK5/TGF-β pathway inhibition context
Lead optimization with lower LogP
Directionally lower computed lipophilicity
Solubility and metabolic clearance assessment
Conformationally constrained scaffold synthesis
Ortho N-H···F hydrogen bond capability
Binding conformation pre-organization review
Batch-traceable procurement
Defined purity specification (95% min.)
COA and batch documentation review
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